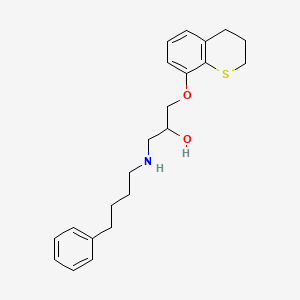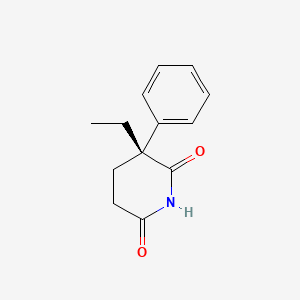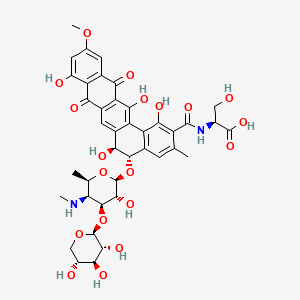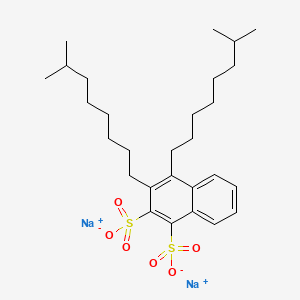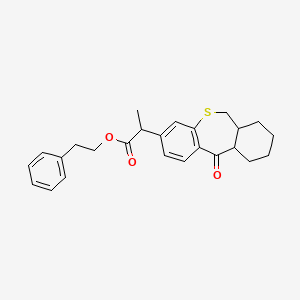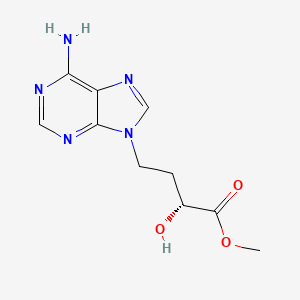
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position and a propyl group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline typically involves multiple steps, including nucleophilic substitution, reduction, acylation, and cyclization reactions. One common synthetic route starts with the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine by esters of optically active phenylalanine. This is followed by the reduction of the nitro group, acylation with ethyl oxalyl chloride, and intramolecular cyclization to form the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are being investigated for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and propyl substituents play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
7-Chloro-1,2,3,4-tetrahydropyrido(1,2-a)benzimidazole: This compound has a similar structure but with a benzimidazole ring instead of a quinoline ring.
1,2,3,4-tetrahydropyrido(2,3-b)pyrazine-2,3-dione: This compound has a pyrazine ring and is synthesized through similar synthetic routes.
Uniqueness
7-Chloro-2-propyl-1,2,3,4-tetrahydropyrido(4,3-b)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and propyl groups enhances its reactivity and potential as a pharmacologically active compound.
特性
CAS番号 |
177406-18-7 |
|---|---|
分子式 |
C16H20ClN5O |
分子量 |
333.81 g/mol |
IUPAC名 |
[(7-chloro-2-propyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)amino]urea |
InChI |
InChI=1S/C16H20ClN5O/c1-2-6-22-7-5-13-12(9-22)15(20-21-16(18)23)11-4-3-10(17)8-14(11)19-13/h3-4,8H,2,5-7,9H2,1H3,(H,19,20)(H3,18,21,23) |
InChIキー |
SMBWLTHVFVQZBI-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


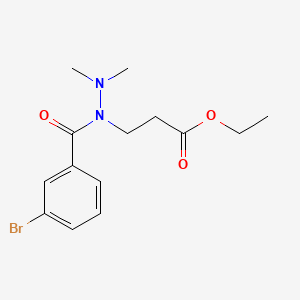
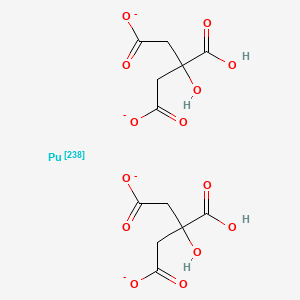
![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
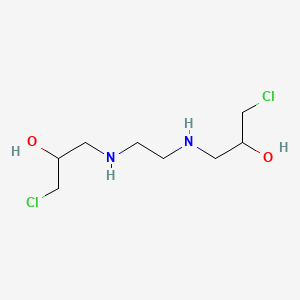


![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
